Ethyl 5-bromo-2,2-dimethylpentanoate
Overview
Description
Ethyl 5-bromo-2,2-dimethylpentanoate is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol. This compound is characterized by the presence of a bromine atom and an ester functional group, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Halogenation of Pentanoic Acid Derivatives: this compound can be synthesized by the halogenation of pentanoic acid derivatives using bromine in the presence of a suitable catalyst.
Esterification: The compound can also be prepared by esterification of 5-bromo-2,2-dimethylpentanoic acid with ethanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, where precise control of temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-2,2-dimethylpentanoic acid or 5-bromo-2,2-dimethylpentanone.
Reduction: 5-Bromo-2,2-dimethylpentanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 5-bromo-2,2-dimethylpentanoate is widely used in scientific research due to its versatility as an intermediate:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and inhibition.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of new drugs.
Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-bromo-2,2-dimethylpentanoate exerts its effects depends on the specific reaction or application. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form esters. In biological systems, it may interact with enzymes or receptors, influencing biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction processes.
Comparison with Similar Compounds
Ethyl bromoacetate
Ethyl 2-bromopropionate
Ethyl 3-bromopropionate
Ethyl 4-bromobutanoate
Properties
IUPAC Name |
ethyl 5-bromo-2,2-dimethylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-4-12-8(11)9(2,3)6-5-7-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOZJVIKYIUYOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443452 | |
Record name | ethyl 2,2-dimethyl-5-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77858-42-5 | |
Record name | ethyl 2,2-dimethyl-5-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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